molecular formula C21H28O6S B13384392 (3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate

(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate

Cat. No.: B13384392
M. Wt: 408.5 g/mol
InChI Key: LWHLMCCRIWZBQO-UHFFFAOYSA-N
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Description

(3-acetyloxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate is a complex organic compound characterized by multiple functional groups, including ester, ketone, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetyloxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate likely involves multiple steps, including:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the ester and ketone functionalities via esterification and oxidation reactions.
  • Addition of the methylsulfanyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for better control over reaction parameters.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Its unique structure may allow it to act as a catalyst in certain organic reactions.

Biology

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals due to its multiple functional groups.

Medicine

    Therapeutic Agents: Possible applications in the treatment of diseases, given its structural similarity to known bioactive molecules.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3-acetyloxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic cores, such as spirooxindoles.

    Ester-Containing Compounds: Molecules like methyl acetate or ethyl benzoate.

    Sulfanyl-Containing Compounds: Compounds such as thiophenol or methylthiol.

Uniqueness

The uniqueness of (3-acetyloxy-7,7a-dimethyl-4’-methylidene-2’-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3’-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate lies in its combination of multiple functional groups within a single molecule, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

(3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) 3-methylsulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLMCCRIWZBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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